molecular formula C7H10F3N3O B13195473 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol

Cat. No.: B13195473
M. Wt: 209.17 g/mol
InChI Key: MRBXBAOOLCXJNF-UHFFFAOYSA-N
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Description

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol is a compound with a unique structure that includes an imidazole ring and trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol typically involves the reaction of 3-fluoropropanal with ammonia under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl group and the imidazole ring in 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol makes it unique. This combination enhances its stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H10F3N3O

Molecular Weight

209.17 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-2-(1-methylimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C7H10F3N3O/c1-13-3-2-12-5(13)6(14,4-11)7(8,9)10/h2-3,14H,4,11H2,1H3

InChI Key

MRBXBAOOLCXJNF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CN)(C(F)(F)F)O

Origin of Product

United States

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